4H-1,4-Benzothiazine, 3-(4-methoxyphenyl)-
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Overview
Description
4H-1,4-Benzothiazine, 3-(4-methoxyphenyl)-: is a heterocyclic compound that contains nitrogen and sulfur atoms within its ring structure This compound is part of the benzothiazine family, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Heterocyclization of Substituted 2-Aminobenzenethiols with β-Ketoester:
- This method involves the reaction of substituted 2-aminobenzenethiols with β-ketoester under specific conditions to form the benzothiazine ring .
- Reaction conditions: The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
-
Oxidative Cyclocondensation:
- Another method involves the oxidative cyclocondensation of 2-aroylmethyl-1H-benzimidazoles with o-aminothiophenol .
- Reaction conditions: This reaction is performed using a mixture of dimethyl sulfoxide (DMSO), acetic acid, and water as the oxidant and solvent.
Industrial Production Methods:
- Industrial production of 4H-1,4-Benzothiazine, 3-(4-methoxyphenyl)- typically involves large-scale synthesis using the above-mentioned methods with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
-
Reduction:
-
Substitution:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetic acid, water.
Major Products Formed:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry:
- The compound is used as a building block in the synthesis of various heterocyclic compounds with potential biological activities .
Biology:
- It has been studied for its antimicrobial properties, showing significant activity against bacterial species such as Escherichia coli and Bacillus cereus .
Medicine:
- The compound exhibits a range of biological activities, including anticancer, antifungal, and antioxidant properties . It has potential applications in the development of new therapeutic agents.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- The compound exerts its effects by interacting with various biological targets, including enzymes and receptors. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
- The presence of the methoxyphenyl group enhances its ability to form hydrogen bonds and π–π interactions with biological targets, increasing its potency and selectivity .
Comparison with Similar Compounds
-
4H-3,1-Benzothiazin-4-ones:
- These compounds share a similar benzothiazine core structure but differ in the substituents attached to the ring.
-
1,4-Benzothiazine Derivatives:
- Various derivatives of 1,4-benzothiazine have been synthesized and studied for their biological activities.
Uniqueness:
- The presence of the methoxyphenyl group at the 3-position of the benzothiazine ring in 4H-1,4-Benzothiazine, 3-(4-methoxyphenyl)- distinguishes it from other similar compounds. This unique substitution pattern enhances its chemical properties and potential applications in medicinal chemistry.
Properties
CAS No. |
500902-00-1 |
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Molecular Formula |
C15H13NOS |
Molecular Weight |
255.3 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4H-1,4-benzothiazine |
InChI |
InChI=1S/C15H13NOS/c1-17-12-8-6-11(7-9-12)14-10-18-15-5-3-2-4-13(15)16-14/h2-10,16H,1H3 |
InChI Key |
DILPTMYWAKHJRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=CC=CC=C3N2 |
Origin of Product |
United States |
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